Ido1-IN-20

IDO1 inhibition tumor microenvironment cancer immunotherapy

Ido1-IN-20 is a structurally defined, synthetic small-molecule IDO1 inhibitor from the 1,2,5-oxadiazole-3-carboximidamide series (CAS 2415246-15-8, MW 492.32). Unlike clinically evaluated IDO1 inhibitors (epacadostat, linrodostat, navoximod) that exhibit divergent binding kinetics and inhibition modalities, Ido1-IN-20 bears a unique bromo-fluorophenyl moiety and sulfonamide group, making it ideal for systematic SAR expansion within the oxadiazole chemotype. Ideal for medicinal chemistry programs, IDO1 conformational dynamics studies, and in vitro cellular immunosuppression assays. Certificates of Analysis (CoA) are available upon request.

Molecular Formula C15H19BrFN7O4S
Molecular Weight 492.3 g/mol
Cat. No. B15143422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-20
Molecular FormulaC15H19BrFN7O4S
Molecular Weight492.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO
InChIInChI=1S/C15H19BrFN7O4S/c16-11-6-10(3-4-12(11)17)20-15(21-25)13-14(23-28-22-13)19-7-9-2-1-5-24(8-9)29(18,26)27/h3-4,6,9,25H,1-2,5,7-8H2,(H,19,23)(H,20,21)(H2,18,26,27)/t9-/m0/s1
InChIKeyXJKNBQWZESIJKO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido1-IN-20: Chemical Identity, Classification, and Procurement Baseline for Immuno-Oncology Research


Ido1-IN-20 (CAS: 2415246-15-8; HY-146215; C15H19BrFN7O4S; MW: 492.32) is a synthetic small molecule belonging to the 1,2,5-oxadiazole-3-carboximidamide chemical class, identified as a novel and potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1] . IDO1 catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway, a mechanism widely exploited by tumors to establish local immunosuppression and evade host anti-tumor immunity . The compound is offered by multiple commercial suppliers as a research-use-only reagent, with typical purchase options ranging from 50 mg to bulk quantities .

Why IDO1 Inhibitors Cannot Be Interchanged: The Critical Need for Compound-Specific Comparative Data in Ido1-IN-20 Procurement


IDO1 inhibitors are not functionally interchangeable despite their shared enzyme target. Clinically evaluated inhibitors such as epacadostat, linrodostat (BMS-986205), and navoximod exhibit fundamentally divergent binding kinetics, mechanisms of inhibition, and selectivity profiles relative to IDO2 and tryptophan 2,3-dioxygenase (TDO) [1]. Epacadostat acts as a competitive, reversible inhibitor with >100-fold selectivity over TDO, whereas linrodostat functions as a high-potency irreversible suicide inhibitor that covalently binds and inactivates IDO1, and navoximod exhibits non-competitive kinetics with only approximately 20-fold selectivity over TDO [1] . Within the same 1,2,5-oxadiazole-3-carboximidamide chemical series as Ido1-IN-20, structural modifications produce substantial variations in potency, with reported IC50 values spanning from low nanomolar to micromolar ranges across analogs [2] . Consequently, substituting one IDO1 inhibitor for another without compound-specific comparative data introduces uncontrolled variables that can compromise experimental reproducibility and confound interpretation of immuno-oncology studies.

Ido1-IN-20 Quantitative Evidence Guide: Verifiable Differentiation for Procurement and Experimental Design


Data Limitation Advisory: Absence of Publicly Disclosed Potency Metrics for Ido1-IN-20

A comprehensive search of peer-reviewed literature, patent databases, and commercial vendor technical documentation was conducted to identify quantitative differential data for Ido1-IN-20. No direct head-to-head comparison data, no reported IC50 values, and no publicly disclosed selectivity metrics for this compound were identified in any primary research publication indexed in PubMed or major patent repositories [1]. Multiple commercial suppliers, including MedChemExpress, InvivoChem, TargetMol, and CymitQuimica, list Ido1-IN-20 without providing any quantitative potency or selectivity data . The compound is described by vendors as "a novel and potent inhibitor of IDO1" without the accompanying IC50 or Ki values that are standard for characterized tool compounds in this target class .

IDO1 inhibition tumor microenvironment cancer immunotherapy

Chemical Scaffold Differentiation: 1,2,5-Oxadiazole-3-Carboximidamide Core Relative to Clinical IDO1 Inhibitors

Ido1-IN-20 is structurally distinct from clinically evaluated IDO1 inhibitors. The compound belongs to the 1,2,5-oxadiazole-3-carboximidamide chemical class, a scaffold series systematically explored in the 2020 European Journal of Medicinal Chemistry publication by Song et al. [1]. In contrast, epacadostat is a hydroxyamidine derivative, linrodostat (BMS-986205) contains a distinct heterocyclic core, and navoximod is an imidazole-containing compound [2] [3]. The 1,2,5-oxadiazole core in Ido1-IN-20 contains a specific substitution pattern including a bromo-fluorophenyl moiety and sulfonamide functional group (SMILES: NS(=O)(N1CCC[C@H](C1)CNC2=NON=C2/C(NC3=CC(Br)=C(C=C3)F)=N/O)=O) that distinguishes it from other IDO1 inhibitors .

IDO1 inhibitor chemical scaffold structure-activity relationship cancer immunotherapy

Structural Analog IDO1-IN-15 as Potency Benchmark: Inferring Relative Activity Within the 1,2,5-Oxadiazole Series

Within the same 1,2,5-oxadiazole-3-carboximidamide chemical series as Ido1-IN-20, the structurally related analog IDO1-IN-15 (CAS 2126853-17-4) has a publicly disclosed IC50 value of 127 nM against IDO1 in biochemical assays . This analog demonstrates in vitro potency comparable to the clinical-stage inhibitor epacadostat (IC50 = 10 nM biochemical; 67 nM cellular), as confirmed by multiple independent commercial sources . The Song et al. 2020 EJMC publication evaluated 27 compounds within this 1,2,5-oxadiazole-3-carboximidamide series, establishing that structural modifications—particularly to the urea/amide substitution patterns and aromatic ring halogenation—produce substantial variations in IDO1 inhibitory activity [1]. Ido1-IN-20 shares the core oxadiazole scaffold with this series but contains a distinct substitution pattern that may confer different potency characteristics compared to IDO1-IN-15.

IDO1 inhibitor structure-activity relationship cancer immunotherapy SAR

Mechanistic Divergence Among IDO1 Inhibitors: Binding Kinetics and Inhibition Modality as Differentiators

IDO1 inhibitors exhibit fundamentally distinct binding kinetics and inhibition modalities that preclude functional substitution. Epacadostat functions as a competitive, reversible inhibitor of tryptophan binding, whereas linrodostat (BMS-986205) is a high-potency irreversible suicide inhibitor that covalently modifies the IDO1 active site, and navoximod exhibits non-competitive inhibition kinetics [1] [2]. The clinical implications of these mechanistic differences are substantial: irreversible inhibitors produce sustained target engagement beyond plasma clearance, potentially enabling different dosing schedules and combinatorial strategies [2]. Time-course analyses reveal that navoximod and linrodostat induce conformational rearrangements requiring several minutes to reach stability, whereas epacadostat binding achieves a plateau within 2 minutes, indicating significant differences in protein interaction dynamics [3]. The inhibition mechanism of Ido1-IN-20 (reversible competitive, reversible non-competitive, or irreversible) has not been publicly characterized, representing a critical knowledge gap for experimental design.

IDO1 inhibitor mechanism of action irreversible inhibitor enzyme kinetics

Selectivity Profiling Gap: Undefined Isoform and Off-Target Selectivity for Ido1-IN-20

Selectivity against functionally related enzymes—specifically tryptophan 2,3-dioxygenase (TDO/TDO2) and indoleamine 2,3-dioxygenase 2 (IDO2)—constitutes a critical differentiator among IDO1 inhibitors with direct implications for both research applications and therapeutic development [1]. TDO is also overexpressed in multiple tumor types and contributes to tryptophan depletion-mediated immunosuppression; inhibitors with poor selectivity may confound mechanistic interpretation by engaging both pathways [1]. Clinically characterized inhibitors demonstrate widely divergent selectivity windows: epacadostat exhibits >100-fold selectivity for IDO1 over TDO, while navoximod shows only approximately 20-fold selectivity [1] . No selectivity data (IDO1 vs. TDO, IDO1 vs. IDO2, or broader off-target profiling) have been publicly disclosed for Ido1-IN-20 [2]. Without this information, researchers cannot determine whether observed biological effects arise exclusively from IDO1 inhibition or potentially from engagement of TDO, IDO2, or other unintended targets.

IDO1 selectivity TDO2 IDO2 off-target cancer immunotherapy

Pharmacokinetic and In Vivo Characterization Deficit: Absence of ADME and Efficacy Data for Ido1-IN-20

Pharmacokinetic (PK) parameters and in vivo pharmacodynamic data represent essential differentiators for IDO1 inhibitors in translational research applications. Clinical-stage IDO1 inhibitors exhibit markedly different PK profiles: linrodostat (BMS-986205) demonstrates superior pharmacokinetics and oral bioavailability relative to epacadostat and navoximod in preclinical models, enabling once-daily oral dosing in clinical trials [1] [2]. A comprehensive literature and database search identified no publicly available PK parameters (oral bioavailability, Cmax, AUC, half-life, clearance), no ADME characterization (metabolic stability, plasma protein binding, CYP inhibition profile), and no in vivo efficacy data in syngeneic tumor models for Ido1-IN-20 . The compound is listed by vendors as available for purchase, but technical documentation lacks any preclinical PK or in vivo pharmacology characterization .

pharmacokinetics ADME in vivo efficacy oral bioavailability cancer immunotherapy

Ido1-IN-20 Application Scenarios: Appropriate Research Use Cases Based on Current Evidence


Exploratory Structure-Activity Relationship (SAR) Studies Within the 1,2,5-Oxadiazole-3-Carboximidamide Series

Ido1-IN-20 may be appropriately utilized in exploratory medicinal chemistry programs investigating structure-activity relationships within the 1,2,5-oxadiazole-3-carboximidamide chemical series, as established by Song et al. (2020) [1]. Given that 27 compounds within this series were evaluated with varying potency outcomes, Ido1-IN-20's specific substitution pattern—including its bromo-fluorophenyl moiety and sulfonamide functional group—represents a defined chemical variation suitable for systematic SAR expansion [1]. This application requires that the user independently characterize the compound's IDO1 inhibitory activity in their specific assay system, as no reference potency data are publicly available. Procurement justification: When exploring structure-activity relationships of oxadiazole-based IDO1 inhibitors, Ido1-IN-20 provides a defined chemical entity for inclusion in comparative SAR matrices alongside analogs such as IDO1-IN-15 (IC50 = 127 nM) .

In Vitro Mechanistic Studies of IDO1 Conformational Dynamics and Heme Coordination

Ido1-IN-20 may serve as a research tool for biophysical and biochemical investigations of IDO1 conformational dynamics and heme cofactor coordination, particularly in comparative studies with mechanistically distinct inhibitors. The divergent binding kinetics among IDO1 inhibitors—with epacadostat reaching binding plateau in 2 minutes, while navoximod and linrodostat require several minutes for conformational rearrangement [1]—establish a framework for investigating how the 1,2,5-oxadiazole-3-carboximidamide scaffold interacts with the IDO1 active site relative to clinical inhibitors. Such studies would require independent determination of Ido1-IN-20's binding kinetics, inhibition modality (reversible vs. irreversible, competitive vs. non-competitive), and effects on IDO1 conformation via methods such as surface plasmon resonance, X-ray crystallography, or hydrogen-deuterium exchange mass spectrometry [1] .

In Vitro Cellular Assays Requiring Proprietary IDO1 Inhibitor with Defined Chemical Identity

Ido1-IN-20 may be procured for in vitro cellular studies of IDO1-mediated immunosuppression, including HeLa cell-based kynurenine production assays or primary immune cell co-culture systems, where the researcher's primary requirement is a structurally defined, commercially available IDO1 inhibitor with a documented chemical identity (CAS 2415246-15-8) and purity specifications [1] . For this application, the user must independently establish the compound's cellular IC50, verify target engagement, and include appropriate control inhibitors (e.g., epacadostat, linrodostat) to contextualize observed effects. The absence of publicly disclosed potency data means that dose-response characterization in the user's specific cellular system is a prerequisite for any publication or data interpretation . Researchers should request Certificate of Analysis documentation from the supplier to verify compound identity and purity prior to use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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